molecular formula C11H12O3 B1624698 (2-propanoylphenyl) acetate CAS No. 97139-82-7

(2-propanoylphenyl) acetate

Cat. No.: B1624698
CAS No.: 97139-82-7
M. Wt: 192.21 g/mol
InChI Key: YXKWSMMVGMDHCX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 2-propionylphenyl ester typically involves the esterification of 2-propionylphenol with acetic acid. This reaction can be catalyzed by an acid catalyst such as concentrated sulfuric acid. The general reaction is as follows:

2-propionylphenol+acetic acidH2SO4acetic acid 2-propionylphenyl ester+water\text{2-propionylphenol} + \text{acetic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{acetic acid 2-propionylphenyl ester} + \text{water} 2-propionylphenol+acetic acidH2​SO4​​acetic acid 2-propionylphenyl ester+water

The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of acetic acid 2-propionylphenyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. Additionally, the use of solid acid catalysts can be employed to facilitate the esterification process, making it more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2-propanoylphenyl) acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its parent alcohol (2-propionylphenol) and acetic acid in the presence of an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Hydrolysis: 2-propionylphenol and acetic acid.

    Reduction: 2-propionylphenol.

    Substitution: Depending on the nucleophile used, various substituted phenyl esters can be formed.

Scientific Research Applications

(2-propanoylphenyl) acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of acetic acid 2-propionylphenyl ester involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. Additionally, its anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid phenyl ester: Similar in structure but lacks the propionyl group, leading to different chemical properties and applications.

    Acetic acid 2-propylphenyl ester: Similar in structure but with a propyl group instead of a propionyl group, resulting in different reactivity and uses.

Uniqueness

(2-propanoylphenyl) acetate is unique due to the presence of both the acetic acid ester and the propionyl group, which confer distinct chemical properties and potential applications. Its combination of functional groups makes it a versatile compound for various synthetic and research purposes.

Properties

IUPAC Name

(2-propanoylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-10(13)9-6-4-5-7-11(9)14-8(2)12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKWSMMVGMDHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472140
Record name Acetic acid 2-propionylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97139-82-7
Record name Acetic acid 2-propionylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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